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molecular formula C7H4FIO2 B047903 2-Fluoro-6-iodobenzoic acid CAS No. 111771-08-5

2-Fluoro-6-iodobenzoic acid

Cat. No. B047903
M. Wt: 266.01 g/mol
InChI Key: CYCXAPWOBWWNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653263B2

Procedure details

To a 2 L, 3-necked, round-bottomed flask equipped with an overhead mechanical stirrer, thermocouple probe, heating mantle, reflux condenser, and nitrogen inlet were added 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper iodide (4.57 g, 24 mmol), and Cs2CO3 (312.6 g, 959 mmol). To these solids were added dioxane (640 mL), then water (2.6 mL, 144 mmol), then 1H-1,2,3-triazole (55.6 mL, 959 mmol), and finally trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol). The mixture was then warmed to 60° C. for 30 min, then to 83° C. for 30 min, and then to 100° C. for 3 h. After the 3 h at 100° C., the mixture was cooled and then 1 L of MTBE and 1 L of water were added. After vigorous mixing, the layers were separated and the bottom aqueous layer was acidified to pH 1.72 with ˜148 mL of concentrated hydrochloric acid. The aqueous was then extracted twice with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide a dark oil. The oil was stirred overnight in EtOAc (450 mL) and the resulting precipitate was removed by filtration. The mother-liquors were concentrated to a brown solid (106.21 g, 75 wt % by quantitative HPLC, 79.7 g, 80%). 1H NMR (400 MHz, DMSO-d6): 8.22-8.13 (bs, 2H), 7.84-7.80 (m, 1H), 7.74-7.65 (m, 1H), 7.50-7.41 (m, 1H).
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
127.6 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
312.6 g
Type
reactant
Reaction Step Two
Quantity
4.57 g
Type
catalyst
Reaction Step Two
Quantity
55.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
trans-1,2-dimethylcyclohexane-1,2-diamine
Quantity
15.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
450 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
640 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7](I)[C:3]=1[C:4]([OH:6])=[O:5].C([O-])([O-])=O.[Cs+].[Cs+].[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1>CCOC(C)=O.[Cu](I)I.O.CC(OC)(C)C.O1CCOCC1>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
127.6 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)I
Name
Cs2CO3
Quantity
312.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
4.57 g
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
55.6 mL
Type
reactant
Smiles
N1N=NC=C1
Step Four
Name
trans-1,2-dimethylcyclohexane-1,2-diamine
Quantity
15.1 mL
Type
reactant
Smiles
Step Five
Name
Quantity
450 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
CC(C)(C)OC
Step Seven
Name
Quantity
640 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L, 3-necked, round-bottomed flask equipped with an overhead mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple probe, heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and nitrogen inlet
WAIT
Type
WAIT
Details
to 100° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the 3 h at 100° C., the mixture was cooled
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After vigorous mixing, the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was then extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a dark oil
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother-liquors were concentrated to a brown solid (106.21 g, 75 wt % by quantitative HPLC, 79.7 g, 80%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C(=O)O)C(=CC=C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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